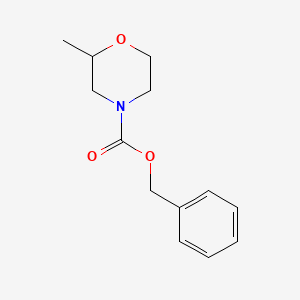

Benzyl 2-methylmorpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-11-9-14(7-8-16-11)13(15)17-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUIDUCSDPPCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743765 | |

| Record name | Benzyl 2-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217098-31-1 | |

| Record name | Benzyl 2-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyloxycarbonyl-2-methylmorpholine molecular weight and formula

Introduction

In the landscape of modern drug discovery and organic synthesis, the morpholine scaffold holds a privileged position.[1][2] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, often impart improved pharmacokinetic profiles to bioactive molecules.[1][2][3] This guide focuses on a specific, synthetically valuable derivative: N-benzyloxycarbonyl-2-methylmorpholine . This compound combines the advantageous morpholine core with the versatile benzyloxycarbonyl (Cbz) protecting group, creating a chiral building block with significant potential for the synthesis of complex molecular architectures.

The introduction of a methyl group at the C-2 position introduces a stereocenter, rendering the molecule chiral and opening avenues for asymmetric synthesis. The N-benzyloxycarbonyl group, a cornerstone in peptide and medicinal chemistry, provides robust protection for the morpholine nitrogen, which can be selectively removed under specific conditions, allowing for subsequent synthetic transformations.[4][5]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides core data on the molecular properties of N-benzyloxycarbonyl-2-methylmorpholine, a detailed, validated protocol for its synthesis and characterization, and an expert perspective on its potential applications.

Core Molecular Properties

The fundamental characteristics of N-benzyloxycarbonyl-2-methylmorpholine are pivotal for its use in synthesis and for the characterization of its derivatives. These properties are derived from its constituent parts: the 2-methylmorpholine core and the N-benzyloxycarbonyl protecting group.

| Property | Value | Source / Method |

| Molecular Formula | C₁₃H₁₇NO₃ | Calculated |

| Molecular Weight | 235.28 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Extrapolation from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH) and insoluble in water | Chemical Principles |

The molecular formula is determined by combining the formula of 2-methylmorpholine (C₅H₁₁NO) with the benzyloxycarbonyl group (C₈H₇O₂) and subtracting one hydrogen atom from the nitrogen for the covalent bond formation.[6]

Chemical Structure

The structure of N-benzyloxycarbonyl-2-methylmorpholine is key to understanding its reactivity and stereochemistry.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical properties of bioactive molecules.[1][2] The strategic manipulation of this scaffold often involves the use of protecting groups on the morpholine nitrogen. This guide provides a detailed comparative analysis of two commonly employed protected forms: N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine. The core of their differences lies in the electronic nature and cleavage conditions of the Benzyl (Bn) versus the Carboxybenzyl (Cbz) protecting groups. This distinction dictates their respective stability, reactivity, and ultimate utility in multi-step synthetic campaigns. We will explore their chemical structures, the nuanced roles of their protecting groups, and provide field-proven insights into their synthesis and deprotection, thereby empowering researchers to make informed decisions in their synthetic strategies.

Introduction to Morpholine Scaffolds in Medicinal Chemistry

The morpholine ring is a versatile heterocycle that has become a cornerstone in drug design.[1][2] Its presence in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[3][4] The nitrogen atom of the morpholine ring is a key handle for chemical modification, but its inherent nucleophilicity and basicity often necessitate protection during synthetic sequences to prevent unwanted side reactions. The choice of this protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthesis. This guide focuses on two such choices, the benzyl and carboxybenzyl groups, in the context of a 2-methyl-substituted morpholine, a common chiral building block.

Chemical Structure and Nomenclature

The fundamental difference between N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine is the nature of the substituent on the nitrogen atom.

-

N-benzyl-2-methylmorpholine: In this compound, a benzyl group (Bn), which is a phenylmethyl group (-CH₂-C₆H₅), is directly attached to the morpholine nitrogen.[5] This creates a tertiary amine.

-

N-Cbz-2-methylmorpholine: Here, the nitrogen is protected by a carboxybenzyl group (Cbz or Z), which is a benzyloxycarbonyl group (-C(O)O-CH₂-C₆H₅).[6][7] This forms a carbamate functional group.

Below is a visual representation of their structures.

Caption: Chemical structures of N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine.

This structural variance leads to significant differences in their chemical properties, which are summarized in the table below.

| Property | N-benzyl-2-methylmorpholine | N-Cbz-2-methylmorpholine |

| Functional Group | Tertiary Amine | Carbamate |

| Nitrogen Basicity | Basic | Non-basic / Weakly basic |

| Stability | Stable to a wide range of reagents | Stable to weak acids and bases |

| Primary Cleavage Method | Catalytic Hydrogenolysis | Catalytic Hydrogenolysis, Strong Acids |

The Critical Role of the Nitrogen Protecting Group

The choice between a Bn and a Cbz group is dictated by the planned synthetic route, specifically the conditions of subsequent reactions and the desired final deprotection strategy.

The Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.[8][9]

-

Installation: Typically introduced via nucleophilic substitution using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[10]

-

Reactivity Influence: The Bn group renders the nitrogen basic, which can be a desirable property for certain applications or a hindrance if it interferes with subsequent reactions.

-

Cleavage: The most common method for N-benzyl deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[10][11] This method is valued for its mild conditions and clean conversion, yielding the deprotected amine and toluene as the primary byproduct.[11] Alternative methods include strong acids or oxidizing agents, though these are less common for N-debenzylation.[12]

The Carboxybenzyl (Cbz) Group

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and is widely used for amine protection.[13][14]

-

Installation: Usually installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6]

-

Reactivity Influence: The carbamate functionality significantly decreases the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing effect of the adjacent carbonyl group. This is often advantageous as it prevents the nitrogen from participating in unwanted side reactions.

-

Cleavage: Like the Bn group, the Cbz group is readily cleaved by catalytic hydrogenolysis.[6][7] The reaction proceeds to release the free amine, toluene, and carbon dioxide.[15] Crucially, the Cbz group can also be removed under strongly acidic conditions, such as with HBr in acetic acid, a method not typically effective for N-Bn cleavage.[13] This provides an alternative deprotection pathway, which is a key aspect of its "orthogonality" in complex syntheses.[6]

Comparative Analysis: Bn vs. Cbz

The key distinction lies in the electronic effect on the nitrogen and the available deprotection methods. The basicity of the N-benzyl compound can be problematic in reactions involving acid-labile groups or when the nitrogen's lone pair can interfere. The non-basic nature of the N-Cbz compound circumvents these issues.

Furthermore, the dual hydrogenolysis/acidolysis cleavage options for the Cbz group offer greater synthetic flexibility compared to the primary reliance on hydrogenolysis for the Bn group.[16]

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl group - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. fiveable.me [fiveable.me]

- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Catalytic Hydrogenolysis of Benzyl 2-methylmorpholine-4-carboxylate

Abstract & Strategic Significance

The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility and metabolic stability. The 2-methylmorpholine moiety, specifically, introduces chirality and steric bulk that can enhance receptor selectivity compared to the parent morpholine.

This Application Note details the hydrogenolysis of Benzyl 2-methylmorpholine-4-carboxylate (N-Cbz-2-methylmorpholine) . While the Cbz (carboxybenzyl) group is a robust protecting group stable to acidic and basic conditions, its removal requires precise control to ensure quantitative yield without product loss due to volatility. This guide presents two validated protocols: a standard hydrogenation using H₂ gas and a transfer hydrogenation method, emphasizing the critical isolation steps required for the volatile free amine product.

Reaction Mechanism & Chemical Logic

The deprotection proceeds via a heterogeneous mechanism on the Palladium surface. Unlike acid-labile groups (Boc) or base-labile groups (Fmoc), the Cbz group is cleaved through reductive fragmentation.

Mechanistic Pathway[1]

-

Adsorption: The benzyl aromatic ring coordinates to the Pd surface.

-

Oxidative Addition: Molecular H₂ dissociates on the Pd surface to form active Pd-H species.

-

Hydrogenolysis: The benzylic C-O bond is cleaved, releasing toluene and forming a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, releasing the free amine (2-methylmorpholine).

Figure 1: Step-wise mechanism of Pd-catalyzed Cbz deprotection.

Critical Process Parameters

Success in this transformation relies on balancing reaction kinetics with product recovery.

| Parameter | Recommendation | Rationale |

| Catalyst | 10% Pd/C (50% wet) | "Wet" catalyst minimizes pyrophoric risk. High surface area ensures rapid turnover. |

| Solvent | Methanol (MeOH) | High H₂ solubility; facilitates rapid decarboxylation. Low boiling point (65°C) aids in separation from product (bp ~136°C). |

| H₂ Source | H₂ Balloon (1 atm) | Sufficient for Cbz cleavage. High pressure is rarely needed and increases safety overhead. |

| Temperature | Ambient (20–25°C) | Elevated temperatures increase the risk of product evaporation during reaction or side reactions. |

| Isolation | Controlled Vacuum | CRITICAL: 2-methylmorpholine is a volatile liquid (bp ~136°C). Aggressive high-vacuum evaporation will lead to yield loss. |

Experimental Protocols

Protocol A: Standard Hydrogenation (H₂ Balloon)

Best for: High purity requirements and quantitative conversion.

Materials:

-

Benzyl 2-methylmorpholine-4-carboxylate (1.0 equiv)

-

10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

-

Methanol (HPLC grade, 0.1 M concentration)

-

Hydrogen gas (balloon)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety Note: Add catalyst to the wet solution to prevent ignition of methanol vapors.

-

Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with Nitrogen. Repeat 3 times. Finally, purge with Hydrogen gas from a balloon.

-

Reaction: Stir vigorously at room temperature under the H₂ balloon atmosphere.

-

Monitoring: Check TLC after 1 hour (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (product turns blue/purple) or visualize UV disappearance (SM is UV active; Product is not).

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][1]

-

Rinse the filter cake with a small amount of Methanol.

-

Crucial Step: Concentrate the filtrate on a rotary evaporator at 40°C and >100 mbar pressure . Do not use high vacuum (<20 mbar) or heat excessivey, as the free amine may co-evaporate.

-

-

Yield Check: If the mass balance is low, the product may be trapped in the solvent trap. For storage, it is recommended to convert to the HCl salt immediately (see Section 6).

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Best for: Labs without H₂ gas setups or for parallel synthesis.

Materials:

-

Ammonium Formate (5.0 equiv)

-

10% Pd/C (10 wt% loading)

-

Methanol (refluxing)

Procedure:

-

Dissolve substrate in Methanol.

-

Add Pd/C catalyst and Ammonium Formate.

-

Heat the mixture to reflux (65°C) for 1–2 hours. Note: Evolution of CO₂ and NH₃ gas will occur; ensure proper venting.

-

Cool to room temperature.

-

Filter through Celite and concentrate.

-

Note: This method leaves residual ammonium salts. The residue usually requires a basic workup (dissolve in DCM, wash with minimal NaOH, dry, and concentrate) to obtain the pure free base.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical isolation step.

Product Characterization & Handling

Physical Properties

-

Appearance: Colorless liquid (Free base) or White solid (HCl salt).

-

Boiling Point: ~136°C (Free base).

-

Solubility: Miscible with water, methanol, DCM.

Analytical Validation

-

¹H NMR (CDCl₃): Look for the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).

-

Diagnostic Shift: The methyl group doublet at ~1.1 ppm and the morpholine ring protons (2.6–3.8 ppm) will shift upfield slightly upon deprotection due to the loss of the electron-withdrawing carbonyl.

-

Mass Spectrometry: ESI+ [M+H] = 102.1.

Storage Recommendation

The free amine absorbs CO₂ from the air to form carbamates.

-

Short-term: Store under Nitrogen at 4°C.

-

Long-term: Convert to 2-methylmorpholine hydrochloride by adding 4M HCl in Dioxane to the crude filtrate and filtering the precipitate. The salt is non-volatile and shelf-stable.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection conditions).

-

ChemicalBook. (2023). 2-Methylmorpholine Properties and Boiling Point. Retrieved from

-

Org. Process Res. Dev. (2004).[2][3] Hydrogenolysis of Benzyl Groups: Mechanism and Catalysis. (General mechanistic grounding for Pd-catalyzed hydrogenolysis).

-

Apollo Scientific. (2023). Safety Data Sheet: 2-Methylmorpholine. Retrieved from

Sources

The Strategic Incorporation of 2-Methylmorpholine in Kinase Inhibitor Design: A Guide for Researchers

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, and its substituted derivatives, particularly 2-methylmorpholine, have emerged as a critical structural motif in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the applications of 2-methylmorpholine derivatives in this field, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, synthetic strategies, and methods for evaluating the biological activity of the resulting compounds.

The 2-Methylmorpholine Advantage: Enhancing Potency and Selectivity

The prevalence of the morpholine moiety in bioactive compounds and FDA-approved drugs is a testament to its favorable physicochemical properties. The introduction of a methyl group at the 2-position of the morpholine ring offers several distinct advantages in kinase inhibitor design:

-

Improved Selectivity: The chiral center introduced by the methyl group allows for stereospecific interactions with the target kinase, often leading to dramatic improvements in selectivity. For instance, the replacement of an unsubstituted morpholine with a (S)-3-methylmorpholine moiety has been shown to enhance selectivity for mTOR over PI3K.[1][2] This is attributed to the deeper pocket in mTOR that can accommodate the substituted morpholine.[3][4]

-

Increased Potency: The methyl group can provide additional van der Waals interactions within the kinase active site, leading to increased binding affinity and potency. This has been observed in various kinase inhibitor scaffolds.

-

Favorable Physicochemical Properties: The morpholine ring, in general, imparts good aqueous solubility and metabolic stability to drug candidates, which are crucial for oral bioavailability. The 2-methyl substitution typically maintains these desirable properties.

Featured Kinase Targets for 2-Methylmorpholine Derivatives

The versatility of the 2-methylmorpholine scaffold has been demonstrated in the development of inhibitors for several key kinase families implicated in cancer and inflammatory diseases.

Phosphoinositide 3-Kinases (PI3Ks) and mTOR

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for drug discovery.[5] The morpholine moiety is a well-established component of many PI3K and mTOR inhibitors.[6][7] The introduction of a 2-methyl group has been a successful strategy to enhance the selectivity and potency of these inhibitors. For example, structure-based drug design has led to the identification of potent and selective PI3Kβ inhibitors containing the (S)-2-methylmorpholin-4-yl group.[8]

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and is a validated therapeutic target for autoimmune diseases and myeloproliferative neoplasms.[9][10] Several JAK inhibitors incorporate the 2-methylmorpholine moiety to achieve desired selectivity profiles among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).[11][12] The stereochemistry of the methyl group is often critical for achieving this selectivity.

Bruton's Tyrosine Kinase (BTK)

BTK is a key enzyme in the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune diseases.[9] While many BTK inhibitors are in development, the exploration of 2-methylmorpholine-containing scaffolds continues to be an active area of research to identify next-generation inhibitors with improved efficacy and safety profiles.[13]

Synthesis of 2-Methylmorpholine-Containing Kinase Inhibitors: A General Workflow

The synthesis of kinase inhibitors incorporating a 2-methylmorpholine moiety typically involves the coupling of a pre-synthesized chiral 2-methylmorpholine building block with a core heterocyclic scaffold. The following diagram and protocol outline a general workflow.

Caption: General workflow for synthesizing 2-methylmorpholine kinase inhibitors.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Incorporating (S)-2-Methylmorpholine

This protocol describes a representative synthesis of a 2-((S)-2-methylmorpholino)-4-substituted-pyrimidine, a common scaffold for kinase inhibitors.

Materials:

-

(S)-2-Methylmorpholine hydrochloride[14]

-

2,4-Dichloropyrimidine

-

Substituted amine (R-NH2)

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Step 1: Synthesis of 4-chloro-2-((S)-2-methylmorpholino)pyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add (S)-2-methylmorpholine hydrochloride (1.0 eq) and DIPEA (2.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-((S)-2-methylmorpholino)pyrimidine.

-

-

Step 2: Synthesis of the final kinase inhibitor

-

To a solution of 4-chloro-2-((S)-2-methylmorpholino)pyrimidine (1.0 eq) in NMP, add the substituted amine (R-NH2) (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the mixture into water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Causality behind Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of the amine and the HCl generated during the reaction without competing in the nucleophilic substitution.

-

NMP: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which is often favored at elevated temperatures.

-

Sequential Reaction: The first substitution at the more reactive C4 position of 2,4-dichloropyrimidine is performed at room temperature to achieve selectivity, followed by the second substitution at the less reactive C2 position at a higher temperature.

Evaluation of 2-Methylmorpholine-Containing Kinase Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their inhibitory potency and cellular assays to assess their effects on downstream signaling pathways.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[15]

Materials:

-

Purified recombinant kinase (e.g., PI3Kα)[6]

-

Kinase substrate (e.g., PIP2)[1]

-

ATP

-

Assay buffer[15]

-

Test compound (2-methylmorpholine derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validating System:

-

Include positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.

-

Use a known inhibitor of the target kinase as a reference compound to validate the assay performance.

Protocol 3: Cellular Assay - Western Blotting for Phospho-Protein Levels

This protocol describes how to assess the ability of a 2-methylmorpholine-containing inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.[16]

Caption: Workflow for Western Blotting to detect protein phosphorylation.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compound (2-methylmorpholine derivative)

-

Lysis buffer containing phosphatase and protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for the target and downstream substrate)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.

-

Data Presentation: Summarizing Kinase Inhibition Data

The following table provides a template for summarizing the in vitro and cellular activity of newly synthesized 2-methylmorpholine-containing kinase inhibitors.

| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular p-Substrate IC50 (nM) |

| Example-1 | 10 | >1000 | 50 |

| Example-2 | 5 | 500 | 25 |

| Reference | 8 | 200 | 40 |

Conclusion

The 2-methylmorpholine moiety is a powerful tool in the arsenal of medicinal chemists designing the next generation of kinase inhibitors. Its ability to confer potency, selectivity, and favorable drug-like properties makes it a highly attractive building block. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel 2-methylmorpholine-containing compounds in their quest for new and improved therapeutics.

References

-

Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance. Bioorganic & Medicinal Chemistry Letters, 22(21), 6671-6676. [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

-

Richard, D. J., et al. (2010). Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate. [Link]

-

Kaplan, J., et al. (2011). Chemical investigations to develop mTOR‐selective inhibitors.... ResearchGate. [Link]

-

Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

-

Tsitsa, E., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

-

PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

-

Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

-

Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

-

Lee, K., et al. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5146-5150. [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(1), 1-35. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

-

Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Preprints.org. [Link]

-

Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Balsamo, A., et al. (1994). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco, 49(2), 77-82. [Link]

-

Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. PMC. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

-

Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. International Immunopharmacology, 122, 110660. [Link]

-

Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4037-4041. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. IRIS. [Link]

-

Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

-

Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. PMC. [Link]

-

Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity | MDPI [mdpi.com]

- 11. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. unige.iris.cineca.it [unige.iris.cineca.it]

- 14. (S)-2-Methylmorpholine hydrochloride | 1147108-99-3 [sigmaaldrich.com]

- 15. promega.com [promega.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Scalable Synthesis of Enantiopure (2R)-Benzyl 2-methylmorpholine-4-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates.[1][2] Specifically, the enantiopure (2R)-2-methylmorpholine moiety is a critical chiral building block for a range of pharmacologically active agents. The precise stereochemical control at the C2 position is frequently essential for therapeutic efficacy and safety. This guide provides a detailed examination of two robust and scalable synthetic routes to (2R)-Benzyl 2-methylmorpholine-4-carboxylate, a stable, protected form of the core intermediate. We present a classical diastereomeric salt resolution pathway and a modern catalytic asymmetric hydrogenation approach. This document is intended for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to facilitate successful implementation and scale-up.

Introduction: The Strategic Importance of Chiral Morpholines

The synthesis of enantiomerically pure compounds is a paramount challenge in pharmaceutical development. For substituted morpholines, two primary strategies have proven scalable and effective:

-

Chiral Resolution: This classical technique involves the synthesis of a racemic mixture followed by separation using a chiral resolving agent.[3][] It is a well-established, reliable method, particularly advantageous when the undesired enantiomer can be racemized and recycled. The primary drawback is the theoretical maximum yield of 50% per resolution cycle.[3]

-

Asymmetric Synthesis: This modern approach creates the desired stereocenter selectively, often through the use of a chiral catalyst. Asymmetric hydrogenation of dehydromorpholine precursors, for instance, offers high efficiency and atom economy, capable of achieving excellent enantioselectivity (up to 99% ee) and quantitative yields.[5][6] This route can be more cost-effective at scale by avoiding the loss of 50% of the material inherent in resolution.

This guide will detail protocols for both methodologies, allowing organizations to select the optimal pathway based on available resources, cost of goods analysis, and in-house technical capabilities.

Part I: The Classical Pathway: Diastereomeric Salt Resolution

This approach leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic 2-methylmorpholine with an enantiopure chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization due to differences in solubility.[3][7]

Overall Synthetic Workflow: Resolution Pathway

Caption: Workflow for the diastereomeric salt resolution method.

Protocol 1: Synthesis of Racemic 2-Methylmorpholine

The synthesis of the racemic morpholine can be achieved through various established methods, often starting from N-substituted diethanolamines or from 1,2-amino alcohols.[2][8] A common industrial route involves the cyclization of N-benzylethanolamine with a propylene oxide equivalent, followed by debenzylation. For this guide, we will assume racemic 2-methylmorpholine is the starting material.

Protocol 2: Diastereomeric Salt Resolution of (±)-2-Methylmorpholine

Causality: The choice of resolving agent is critical. Dibenzoyl-L-tartaric acid is an effective and commercially available chiral acid that has shown success in resolving similar heterocyclic amines.[9] The selection of the solvent system (e.g., ethanol/water mixtures) is determined empirically to maximize the solubility difference between the two diastereomeric salts.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0x Scale) | Moles |

| Racemic 2-methylmorpholine | 101.15 | 50.0 g | 0.494 |

| Dibenzoyl-L-tartaric acid | 358.31 | 97.5 g | 0.272 |

| Ethanol (95%) | - | 1.5 L | - |

| Deionized Water | - | As needed | - |

| 2M Sodium Hydroxide (NaOH) | 40.00 | ~200 mL | - |

| Dichloromethane (DCM) | 84.93 | 500 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 20 g | - |

Procedure:

-

Salt Formation: In a 2 L reactor, dissolve racemic 2-methylmorpholine (50.0 g, 0.494 mol) in 95% ethanol (750 mL). In a separate vessel, dissolve Dibenzoyl-L-tartaric acid (97.5 g, 0.272 mol, 0.55 eq) in 95% ethanol (750 mL), warming gently if necessary.

-

Crystallization: Add the acid solution to the amine solution with stirring. A precipitate should begin to form. Heat the mixture to a gentle reflux until a clear solution is obtained.

-

Cooling & Isolation: Allow the solution to cool slowly to room temperature overnight. Further cool the mixture in an ice bath for 2-4 hours to maximize precipitation.

-

Filtration: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol. This solid is the enriched diastereomeric salt.

-

Enantiomeric Purity Check (Optional): A small sample of the salt can be treated with base (as in Protocol 3) and the free amine analyzed by chiral HPLC or SFC to determine the enantiomeric excess (ee). If the ee is below the desired threshold (>98%), a recrystallization from the same solvent system may be performed.

Protocol 3: Liberation of Enantiopure (2R)-2-Methylmorpholine

Causality: A strong base is used to deprotonate the ammonium salt, liberating the free amine. The choice of an aqueous base and an organic extraction solvent (DCM) allows for efficient separation of the water-soluble tartrate byproduct from the organic-soluble free amine.

Procedure:

-

Salt Dissolution: Suspend the isolated diastereomeric salt in a mixture of deionized water (300 mL) and dichloromethane (DCM, 300 mL).

-

Basification: Cool the mixture in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12. All solids should dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2R)-2-methylmorpholine as a colorless oil.

Protocol 4: N-Protection to Yield the Final Product

Causality: Benzyl chloroformate (Cbz-Cl) is a widely used reagent for installing the benzyloxycarbonyl (Cbz or Z) protecting group on amines.[10][11] The reaction is typically run in a biphasic system with a mild base like sodium carbonate to neutralize the HCl byproduct, driving the reaction to completion.[10][12]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (Based on ~0.2 mol amine) | Moles |

| (2R)-2-Methylmorpholine | 101.15 | 20.2 g | 0.20 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 35.8 g (30 mL) | 0.21 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 31.8 g | 0.30 |

| Dichloromethane (DCM) | 84.93 | 400 mL | - |

| Deionized Water | - | 200 mL | - |

Procedure:

-

Reaction Setup: Dissolve (2R)-2-methylmorpholine (20.2 g, 0.20 mol) in DCM (200 mL). In a separate flask, dissolve sodium carbonate (31.8 g, 0.30 mol) in water (200 mL).

-

Addition: Combine the two solutions in a reactor and cool to 0 °C in an ice bath. Add benzyl chloroformate (35.8 g, 0.21 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a clear oil.

Expected Results

| Step/Product | Typical Yield | Enantiomeric Excess (ee%) |

| Diastereomeric Salt Resolution | 35-45% (of theoretical max) | >98% after one crystallization |

| Liberation of Free Amine | >95% | >98% |

| N-Protection with Cbz-Cl | 85-95% | >98% |

| Overall Yield (from racemate) | 15-20% | >98% |

Part II: The Modern Pathway: Catalytic Asymmetric Hydrogenation

This state-of-the-art approach constructs the chiral center directly via the hydrogenation of a prochiral dehydromorpholine substrate using a rhodium catalyst complexed with a chiral bisphosphine ligand.[1][6] This method is highly atom-economical and can deliver the product in high yield and enantiopurity.

Overall Synthetic Workflow: Asymmetric Hydrogenation

Caption: Workflow for the catalytic asymmetric hydrogenation method.

Protocol 5: Synthesis of Dehydromorpholine Precursor

The synthesis of the N-protected 2-methyl-3,4-dihydro-2H-1,4-oxazine precursor is a multi-step process that is beyond the scope of this protocol but is well-documented in the literature, often starting from N-Boc-ethanolamine.

Protocol 6: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality: The success of this reaction hinges on the chiral ligand. Ligands like SKP-Phos have a large bite angle that creates a specific chiral pocket around the rhodium center, forcing the hydrogen to add to one face of the double bond preferentially, thus inducing high enantioselectivity.[5][6] The reaction is run under pressure to ensure sufficient hydrogen concentration for the catalytic cycle.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0x Scale) | Moles |

| N-Boc-2-methyl-3,4-dihydro-2H-1,4-oxazine | 199.25 | 40.0 g | 0.20 |

| [Rh(COD)₂]BF₄ | 406.09 | 81.2 mg | 0.0002 |

| (R,R,S,S)-SKP-Phos (or similar chiral ligand) | 784.88 | 173 mg | 0.00022 |

| Dichloromethane (DCM), degassed | 84.93 | 400 mL | - |

| Hydrogen Gas (H₂), high purity | 2.02 | 50 atm | - |

Procedure:

-

Catalyst Preparation (In a Glovebox): To a dry Schlenk flask, add [Rh(COD)₂]BF₄ (81.2 mg, 0.0002 mol) and the chiral ligand (173 mg, 0.00022 mol). Add 20 mL of degassed DCM and stir for 20 minutes to form the active catalyst solution.

-

Reaction Setup: In a high-pressure autoclave, dissolve the dehydromorpholine substrate (40.0 g, 0.20 mol) in degassed DCM (380 mL).

-

Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the reactor, purge three times with nitrogen, then three times with hydrogen gas.

-

Reaction: Pressurize the reactor to 50 atm with hydrogen and stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product, (2R)-N-Boc-2-methylmorpholine, can be purified by passing it through a short plug of silica gel to remove the catalyst.

Protocol 7: Deprotection and Final N-Protection

-

Boc Deprotection: The crude (2R)-N-Boc-2-methylmorpholine is dissolved in DCM and treated with an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.[13][14] The reaction is typically complete within 1-2 hours at room temperature. After reaction completion, the solvent and excess acid are removed under reduced pressure.

-

Final Protection: The resulting amine salt is then directly subjected to the N-protection protocol as described in Protocol 4 to yield the final target compound.

Expected Results

| Step/Product | Typical Yield | Enantiomeric Excess (ee%) |

| Asymmetric Hydrogenation | >95% | >99% |

| Deprotection & Final Protection | >85% (over 2 steps) | >99% |

| Overall Yield (from precursor) | >80% | >99% |

Analytical Validation and Quality Control

Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity and purity.

| Analysis Technique | Purpose | Expected Result for (2R)-Benzyl 2-methylmorpholine-4-carboxylate |

| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure. |

| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ peak corresponding to C₁₃H₁₈NO₃. |

| Chiral HPLC/SFC | Determination of enantiomeric purity | A single major peak for the (2R)-enantiomer (>99% ee). |

| Optical Rotation | Confirmation of stereochemistry | A specific optical rotation value consistent with the (2R) isomer. |

Safety Considerations

-

Benzyl Chloroformate (Cbz-Cl): This reagent is a potent lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

-

Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of fire or explosion. They must be conducted in a properly rated and maintained autoclave by trained personnel.

-

Strong Acids and Bases: Reagents like trifluoroacetic acid, HCl, and sodium hydroxide are corrosive. Handle with appropriate PPE.

Conclusion: A Strategic Choice

Both the classical resolution and modern asymmetric hydrogenation routes provide viable and scalable pathways to enantiopure (2R)-Benzyl 2-methylmorpholine-4-carboxylate.

-

The Diastereomeric Salt Resolution pathway is robust and relies on well-understood, conventional chemical operations. It is an excellent choice for initial scale-up or when specialized catalytic equipment is unavailable, despite its inherently lower overall yield.

-

The Catalytic Asymmetric Hydrogenation pathway represents a more efficient, atom-economical, and higher-yielding approach. While it requires a higher initial investment in catalysts and high-pressure equipment, it is often the more cost-effective and sustainable option for long-term, large-scale manufacturing.

The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of project timelines, budget, available equipment, and long-term manufacturing goals.

References

-

Layton, M. E., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Available at: [Link]

-

Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality. Available at: [Link]

-

Wikipedia. Benzyl chloroformate. Available at: [Link]

-

Govek, T. D., & Turos, E. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. Available at: [Link]

-

Martin, S. F., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. Available at: [Link]

-

Grokipedia. Benzyl chloroformate. Available at: [Link]

-

Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

-

Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available at: [Link]

-

Common Organic Chemistry. Benzyl Chloroformate. Available at: [Link]

-

Finch, H., et al. (1985). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Royal Society of Chemistry. Available at: [Link]

-

Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

-

Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

-

G. S. K. K. A. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Voica, F., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Available at: [Link]

-

Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

-

Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

-

Kumar, S., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

-

Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

-

Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]

-

Bluecrystal chem-union. (2R)-2-methyl-morpholine;(R)-2-Methylmorpholine. Available at: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Szabó, K. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

- Google Patents. (2013). Method for preparing N-methylmorpholine.

-

Faigl, F., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

- Google Patents. (2013). Method for preparing N-methylmorpholine.

-

Paterson, I., & Florence, G. J. (2003). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. Available at: [Link]

-

Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]

-

Reddy, P. G., et al. (2014). Short and Scalable Synthesis of Enantiopure N -Boc- trans -4-methyl- L -prolinol. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 13. Lab Reporter [fishersci.co.uk]

- 14. reddit.com [reddit.com]

- 15. Benzyl Chloroformate [commonorganicchemistry.com]

Troubleshooting & Optimization

Preventing racemization during deprotection of N-Cbz-2-methylmorpholine

Topic: Preventing racemization during deprotection of N-Cbz-2-methylmorpholine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists

Status: Operational Subject: Maintaining Stereochemical Integrity of C2-Substituted Morpholines Lead Scientist: Dr. A. Vance

Executive Summary & Critical Alert

The Issue: Researchers frequently report loss of enantiomeric excess (ee%) when deprotecting N-Cbz-2-methylmorpholine (and related C2-substituted morpholines). While the Cbz group is standard, the 2-methylmorpholine scaffold is chemically distinct from simple acyclic amines due to the cyclic ether linkage adjacent to the chiral center.

The Root Cause: The C2 stereocenter is sensitive to acid-catalyzed ring opening . Harsh acidic deprotection methods (e.g., HBr/AcOH) protonate the morpholine oxygen, facilitating C-O bond cleavage. This transient ring-opening destroys the chiral center. Upon re-closure, the molecule racemizes.

The Solution:

Catalytic Hydrogenolysis (

Decision Matrix & Mechanism (Visuals)

Figure 1: Method Selection & Risk Assessment

Caption: Decision tree for selecting the deprotection strategy based on substrate functionality, highlighting the high risk of racemization with acidic methods.

Figure 2: The Racemization Trap (Mechanism)

Caption: Mechanistic comparison showing how hydrogenolysis preserves the ring, while acid triggers reversible ring-opening at the chiral ether linkage.

Experimental Protocols

Protocol A: The "Gold Standard" (Hydrogenolysis)

Recommended for 95% of cases. Preserves stereochemistry.

Reagents:

-

Substrate: N-Cbz-2-methylmorpholine

-

Catalyst: 10% Pd/C (wet support, 50% water) - Reduces fire risk.

-

Solvent: Methanol (HPLC grade).

-

Hydrogen Source:

balloon (1 atm) or Ammonium Formate (Transfer hydrogenation).

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of substrate in Methanol (0.1 M concentration). Nitrogen sparge for 5 mins.

-

Catalyst Addition: Add 10 wt% of Pd/C (e.g., if 100mg substrate, add 10mg catalyst). Note: Add catalyst under inert flow to prevent ignition.

-

Hydrogenation: Purge with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (20-25°C) .-

Critical: Do not heat. High heat (>50°C) is unnecessary and increases side-reaction risks.

-

-

Monitoring: Check TLC or LCMS after 1 hour. The reaction is typically fast (1-4 hours).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[1][2]

-

Isolation: The product is a secondary amine. If it is volatile, isolate as an HCl salt by adding 1M HCl in ether, then evaporate.

Protocol B: Acidolysis (The "Last Resort")

Only use if the molecule contains a nitro group or benzyl ether that MUST be preserved.

Reagents:

-

33% HBr in Acetic Acid.

Risk Mitigation Steps:

-

Temperature Control: Perform at 0°C . Do not heat.

-

Time Limit: Monitor strictly. Quench immediately upon consumption of starting material. Prolonged exposure promotes ring opening.

-

Quench: Pour into ice-cold

solution. Do not concentrate the acidic solution directly, as high concentration + acid + heat = racemization.

Troubleshooting Guide (FAQ)

Ticket #101: "My reaction is stalling (Hydrogenolysis)."

Diagnosis: Catalyst Poisoning. Explanation: Morpholines are secondary amines. The free amine product can coordinate to the Pd surface, slowing turnover. Alternatively, sulfur impurities from previous steps (e.g., thioethers, thiols) will kill the catalyst instantly. Fix:

-

Add Acid: Add 1.0 eq of Acetic Acid or HCl to the methanol solution. Protonating the product amine prevents it from binding tightly to the Palladium [1].

-

Change Source: If sulfur is suspected, treat the starting material with Raney Nickel or wash with

solution before the Cbz protection step.

Ticket #102: "I used HBr/AcOH and lost my ee%."

Diagnosis: Acid-Catalyzed Ring Opening. Explanation: You likely heated the reaction or let it run too long. The ether oxygen in the morpholine ring was protonated, leading to cleavage of the C2-O bond. The resulting acyclic intermediate loses memory of the C2 chirality. Fix:

-

Immediate: Switch to Hydrogenolysis (Protocol A).

-

Salvage: If you must use acid, try TMSI (Trimethylsilyl iodide) in DCM at 0°C. It is more selective for carbamates over ethers, though moisture sensitivity is high.

Ticket #103: "How do I prove I didn't racemize it?"

Diagnosis: Analytical Validation.

Explanation: Optical rotation (

-

Derivatization: If the free amine is hard to resolve, re-protect a small aliquot with a bulky group (e.g., Benzoyl chloride or Mosher's acid chloride) to enhance chiral recognition on the column.

-

Recommended Columns: Chiralpak IB or IC (immobilized phases allow more solvent flexibility) [2].

Comparative Data

| Feature | Hydrogenolysis ( | Acidolysis (HBr/AcOH) | Lewis Acid (TMSI/BBr3) |

| Racemization Risk | Low (Safe) | High | Moderate |

| Yield | >95% | 60-80% | 70-85% |

| Reaction Time | 1-4 Hours | 1-2 Hours | 1-6 Hours |

| Temp Required | 25°C | 0°C - 60°C | 0°C - RT |

| Compatibility | Incompatible with Nitro, Alkene | Compatible with Nitro | Moisture Sensitive |

References

-

Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. (2014).[3] Protection for the Amino Group: Carbamates. John Wiley & Sons.

-

Chiral Separation Guide : Phenomenex. (2025). Chiral HPLC Column Selection Guide.

-

Mechanisms of Racemization : Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides (Vol. 5). Academic Press. (Contextual grounding for acid-catalyzed racemization of chiral amines/ethers).

-

Catalytic Hydrogenolysis Protocol : BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.

Disclaimer: This guide is for research purposes. Always consult SDS and perform risk assessments before handling hydrogen gas or strong acids.

Sources

Technical Support Center: Troubleshooting Benzyl Bromide-Related Impurities in Morpholine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts associated with the use of benzyl bromide in morpholine synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine synthesis contaminated with benzyl-containing compounds?

The presence of benzyl-related impurities typically arises when a benzyl group is used as a protecting group for the morpholine nitrogen. In multi-step syntheses, N-benzylmorpholine is a common intermediate, formed by reacting a morpholine precursor with benzyl bromide.[1][2] This strategy allows for chemical modifications elsewhere on the molecule. The final step involves the removal (deprotection or debenzylation) of the benzyl group to yield the desired morpholine derivative.[3]

Impurities can be introduced at two key stages:

-

N-Alkylation Stage: Incomplete reaction or the use of excess benzyl bromide can leave this highly reactive electrophile in your crude product.[4]

-

Debenzylation Stage: An incomplete deprotection reaction is a primary cause of contamination, leaving unreacted N-benzylmorpholine in your final product. Furthermore, the debenzylation method itself can generate byproducts like toluene (from hydrogenation) or benzyl alcohol.[3][5]

Q2: What are the primary benzyl-related byproducts and impurities I should look for?

It is crucial to identify the nature of the impurity to select the correct purification strategy. The most common species are:

-

Unreacted Benzyl Bromide: A lachrymatory and reactive electrophile. It is often visible by UV light on a TLC plate.[6]

-

N-Benzylmorpholine: The precursor to your final product in a debenzylation reaction. As a tertiary amine, its polarity and basicity differ from the secondary amine product, morpholine.

-

Toluene: A common byproduct when debenzylation is performed via catalytic hydrogenation (Pd/C and H₂), where the benzyl group is reduced.

-

Benzyltriethylammonium Bromide: This quaternary ammonium salt is formed if triethylamine is used to quench excess benzyl bromide. It is highly water-soluble.[7][8]

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is recommended for unambiguous identification:

-

Thin-Layer Chromatography (TLC): The first and quickest step. Benzyl bromide and N-benzylmorpholine are UV active.[6] Staining, for example with potassium permanganate, can help differentiate between the saturated morpholine product and benzyl-containing compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for identifying benzyl groups (aromatic signals ~7.2-7.4 ppm) and the benzylic protons (-CH₂-Ph, a characteristic singlet around 3.5-4.5 ppm).[9] Comparing the integration of these signals to your product's signals can quantify the impurity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for detecting volatile impurities like benzyl bromide and toluene.[10][11] It provides both retention time and mass fragmentation data for positive identification.

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify all components in the reaction mixture, especially when dealing with non-volatile products.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My crude product is contaminated with unreacted benzyl bromide.

-

Symptoms: A sharp, irritating smell; a UV-active spot on TLC, often with a high Rf value in non-polar eluents.[6]

-

Underlying Cause: Use of excess benzyl bromide to drive the N-alkylation reaction to completion, or insufficient reaction time.

-

Solutions:

-

Chemical Quenching (Scavenging): The most effective method is to convert the benzyl bromide into a more easily removable compound. Adding a scavenger amine like triethylamine (NEt₃) will react with the remaining benzyl bromide to form a water-soluble quaternary ammonium salt, which can be easily removed during an aqueous workup.[7][8]

-

Aqueous Workup: Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help hydrolyze some of the benzyl bromide to benzyl alcohol, though this is often slow.[5] Subsequent washes with water or brine will remove water-soluble byproducts.

-

Column Chromatography: If the polarity difference between your product and benzyl bromide is sufficient, silica gel chromatography is a reliable purification method. Benzyl bromide is relatively non-polar and will typically elute quickly with hexane/ethyl acetate mixtures.[5][7]

-

High Vacuum/Distillation: Benzyl bromide has a boiling point of ~200 °C. If your desired product is significantly less volatile, removal under high vacuum (with gentle heating) can be effective.[7][8]

-

Issue 2: My final product is contaminated with N-benzylmorpholine after a debenzylation reaction.

-

Symptoms: NMR and/or GC-MS analysis shows a mixture of the desired morpholine (a secondary amine) and the N-benzylmorpholine starting material (a tertiary amine).

-

Underlying Cause: The debenzylation reaction has not gone to completion. This can be due to several factors:

-

Catalyst Inefficiency (for Hydrogenation): The Palladium catalyst (Pd/C) may be of poor quality, poisoned by sulfur or other impurities, or an insufficient amount was used.[3]

-

Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may have been depleted.[13] For reactions using H₂ gas, pressure may be too low or reaction time too short.[3]

-

Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for the specific substrate.

-

-

Solutions:

-

Re-run the Reaction: The simplest approach is to re-subject the impure product to the debenzylation conditions with fresh catalyst and reagents.

-

Acid-Base Extraction: This is a highly effective workup technique that exploits the difference in basicity (pKa) between the secondary amine product and the tertiary amine starting material. The secondary amine can be selectively protonated and extracted into an aqueous acid layer, leaving the less basic tertiary amine in the organic layer. Subsequent basification of the aqueous layer and re-extraction will yield the purified product.

-

Column Chromatography: Silica gel chromatography can effectively separate secondary and tertiary amines. The secondary amine (morpholine product) is generally more polar and will have a lower Rf than the tertiary N-benzylmorpholine.

-

Visualization of Purification Workflows

A logical approach to purification is essential. The following diagrams illustrate decision-making processes and experimental workflows.

Caption: Decision tree for selecting a purification strategy.

Caption: Workflow for purification via acid-base extraction.

Comparison of Debenzylation Methods

The choice of debenzylation method has a significant impact on the byproduct profile and the required purification strategy.

| Method | Reagents & Conditions | Common Byproducts | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas, 1-50 atm), 10% Pd/C, in MeOH or EtOH[3] | Toluene | Clean reaction, high yield, catalyst can be recycled. | Requires specialized pressure equipment (autoclave or Parr shaker). Catalyst can be pyrophoric. |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, in MeOH[13] | Toluene, CO₂, Ammonia | Does not require pressure equipment (can be run in a standard flask).[3] | Can be slower than direct hydrogenation. Excess formate salts must be removed in workup. |

| Chemical Cleavage (ACE-Cl) | α-Chloroethyl chloroformate (ACE-Cl), then MeOH[1] | Benzyl chloride, carbamate intermediate | Effective for substrates sensitive to hydrogenation. | Reagents are toxic and corrosive. Reaction generates multiple intermediates. |

| Acid-Mediated Cleavage | HBr in Acetic Acid | Benzyl bromide, Benzyl acetate | Useful for certain substrates. | Harsh acidic conditions are not compatible with many functional groups. |

Detailed Experimental Protocols

Protocol 1: Quenching and Removal of Excess Benzyl Bromide

This protocol is designed for situations where unreacted benzyl bromide is the primary impurity after an N-alkylation step.

-

Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice bath.

-

Quenching: Slowly add triethylamine (NEt₃) (1.5 equivalents relative to the initial excess of benzyl bromide) to the stirred reaction mixture. Monitor the disappearance of the benzyl bromide spot on TLC.[8]

-

Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).

-

Water (1x).

-

Saturated aqueous sodium chloride (brine) (1x).[4]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of benzyl bromide.

Protocol 2: Purification of Morpholine from N-Benzylmorpholine via Acid-Base Extraction

This protocol is ideal for purifying the final morpholine product after an incomplete debenzylation reaction.

-

Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (~10-20 mL per gram of crude material).

-

Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract three times, collecting the aqueous (bottom) layer each time. The desired secondary amine product will be protonated and move into the aqueous layer.

-

Organic Layer Wash (Optional): The organic layer, containing the N-benzylmorpholine, can be washed with brine, dried, and concentrated if recovery of the starting material is desired.

-

Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a 6M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper).

-

Re-extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with fresh ethyl acetate. The free-based morpholine product will now move back into the organic layer.

-

Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified morpholine product.

Protocol 3: Debenzylation of N-Benzylmorpholine via Catalytic Transfer Hydrogenation

This is a common and practical method for removing the N-benzyl group without requiring specialized pressure equipment.[13]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-benzylmorpholine (1.0 eq.) in methanol (MeOH).

-

Addition of Reagents: To the solution, add ammonium formate (HCOONH₄) (3-5 eq.) followed by 10% Palladium on carbon (Pd/C) (10% by weight of the starting material).[3]

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.

-

Filtration: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake thoroughly with methanol.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Workup: Dissolve the resulting residue in deionized water and perform an acid-base extraction as described in Protocol 2 to purify the final morpholine product from any remaining salts or non-basic impurities.

References

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

-

ResearchGate. (2012). Removing Benzyl bromide. ResearchGate. [Link]

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

-

NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

-